4-Cyclopropylthiophene-3-carboxylic acid

Descripción general

Descripción

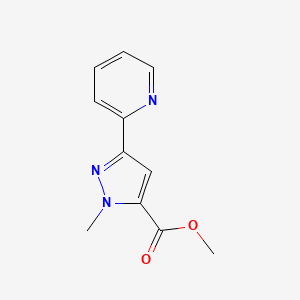

4-Cyclopropylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .

Synthesis Analysis

Thiophene derivatives, including 4-Cyclopropylthiophene-3-carboxylic acid, can be synthesized using various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves the use of donor–acceptor cycloalkenes in [3 + n] cycloaddition reactions .Molecular Structure Analysis

The molecular structure of 4-Cyclopropylthiophene-3-carboxylic acid consists of a thiophene ring with a cyclopropyl group and a carboxylic acid group attached . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including 4-Cyclopropylthiophene-3-carboxylic acid, are known to participate in a variety of chemical reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation reactions, and substitutions on the R group .Physical And Chemical Properties Analysis

Carboxylic acids, including 4-Cyclopropylthiophene-3-carboxylic acid, are weak acids with acidity constants, Ka, being approximately 10^-5 . They exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules, making the acids with one to four carbon atoms completely miscible with water .Aplicaciones Científicas De Investigación

Organic Synthesis

Carboxylic acids, including derivatives like 4-Cyclopropylthiophene-3-carboxylic acid , are fundamental in organic synthesis. They can act as precursors for the synthesis of various organic compounds. For instance, they can be used to create esters, amides, and anhydrides, which are essential in pharmaceuticals, agrochemicals, and polymer industries .

Nanotechnology

In nanotechnology, carboxylic acids serve as surface modifiers to enhance the dispersion and integration of metallic nanoparticles or carbon nanostructures. This application is crucial in developing advanced materials with improved properties .

Catalysis

Carboxylic acids can function as catalysts or additives in chemical reactions. Their role in catalysis can lead to more efficient and selective synthesis processes, which is vital in industrial chemistry .

Polymer Chemistry

As monomers or additives in polymer chemistry, carboxylic acids like 4-Cyclopropylthiophene-3-carboxylic acid contribute to the creation of new polymeric materials. These materials have a wide range of applications, from medical devices to automotive parts .

Medicinal Chemistry

Thiophene derivatives are known for their pharmacological properties. They are used in medicinal chemistry for drug design and development, targeting various diseases due to their bioactive nature .

Fiesselmann Synthesis

The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives. This synthetic method is significant for producing thiophene-based compounds with potential applications in various fields .

Direcciones Futuras

The cyclopropylthiophene moiety, such as in 4-Cyclopropylthiophene-3-carboxylic acid, has attracted the attention of the scientific community for its potential pharmaceutical applications . Future research may focus on exploring these applications further and developing more efficient synthesis methods .

Propiedades

IUPAC Name |

4-cyclopropylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-4-11-3-6(7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULMRDASKQBQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)

![1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1471855.png)

![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amine](/img/structure/B1471858.png)

![2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid](/img/structure/B1471859.png)

![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1471862.png)

![(1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1471864.png)

![3-(Piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1471869.png)

![2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1471870.png)